(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol
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Overview
Description
(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol is a chiral compound with a piperidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Amino-1-benzyl-piperidin-3-ol typically involves the reduction of a precursor compound, such as a ketone or an imine, followed by the introduction of the amino group. One common method is the catalytic hydrogenation of a benzyl-protected piperidinone, which is then followed by deprotection and amination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl-piperidinone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (3R,5R)-5-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The piperidine ring structure also contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-Amino-1-benzyl-pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3R,5R)-5-Amino-1-benzyl-piperidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol is unique due to the presence of both amino and hydroxyl groups on a chiral piperidine ring. This combination of functional groups and chirality provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(3R,5R)-5-amino-1-benzylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYJTGXQLHCRZ-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@@H]1O)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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